N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the final product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions needed for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity. Techniques like thermal analysis, solubility tests, and reactivity studies are used .Scientific Research Applications
Chemical Synthesis and Catalysis
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide is involved in the development of novel synthesis methods. For instance, Davoodnia et al. (2010) described a procedure for synthesizing 2-arylquinazolin-4(3H)-ones, which are structurally related to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide, using tetrabutylammonium bromide as a catalyst under solvent-free conditions (Davoodnia et al., 2010). Similarly, Tokimizu et al. (2014) explored gold-catalyzed cyclization processes involving azidoynamides to produce indoloquinolines, which share structural similarities with the compound (Tokimizu et al., 2014).
Pharmaceutical Research
In the pharmaceutical domain, the compound has been involved in the study of novel inhibitors. Umehara et al. (2009) investigated the human metabolites of a structurally similar compound, YM758, highlighting its potential as a treatment for stable angina and atrial fibrillation (Umehara et al., 2009). Dehdashti et al. (2013) studied a related compound, 18F-ISO-1, for its potential in imaging tumor proliferation in patients with malignant neoplasms (Dehdashti et al., 2013).
Organic Chemistry and Mechanism Studies
In organic chemistry, the focus has been on understanding the mechanisms involved in reactions featuring similar compounds. For instance, Ikeda et al. (2003) performed spectroscopic and calorimetric studies on methylenecyclopropane rearrangements, which are relevant to the cyclopropane moiety of the compound (Ikeda et al., 2003).
Photophysical Studies
The compound's derivatives have also been the subject of photophysical studies. Mmonwa et al. (2014) synthesized and analyzed the electronic absorption and emission properties of bisquinazolinones, which are related to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide, in order to understand the influence of substituents on intramolecular charge transfer (Mmonwa et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2/c21-16-2-1-3-17(22)18(16)19(25)23-15-7-6-12-8-9-24(11-14(12)10-15)20(26)13-4-5-13/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPMKKVZXNNUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.